![molecular formula C12H17N3 B12973965 2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12973965.png)
2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound that features a pyridine ring attached to an octahydropyrrolo[3,4-c]pyrrole scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole can be achieved through various methods. One common approach involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . The reaction typically requires heating the N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the desired product. The reaction conditions often involve temperatures around 127–130°C and monitoring the progress using thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to fully saturated pyrrolo[3,4-c]pyrrole derivatives.
Aplicaciones Científicas De Investigación
2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the octahydropyrrolo[3,4-c]pyrrole scaffold can fit into hydrophobic pockets of proteins, influencing their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
Pyridine derivatives: Compounds like isoniazid and nicotinic acid, which contain the pyridine ring, are used in various medicinal applications.
Uniqueness
2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole is unique due to its combination of the pyridine ring and the octahydropyrrolo[3,4-c]pyrrole scaffold, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H17N3 |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
5-(pyridin-2-ylmethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C12H17N3/c1-2-4-14-12(3-1)9-15-7-10-5-13-6-11(10)8-15/h1-4,10-11,13H,5-9H2 |
Clave InChI |
NJEDZLFHTZHPLT-UHFFFAOYSA-N |
SMILES canónico |
C1C2CN(CC2CN1)CC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



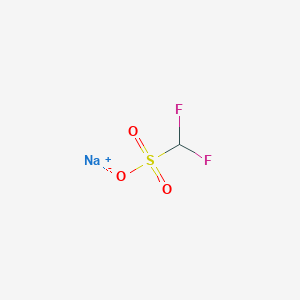
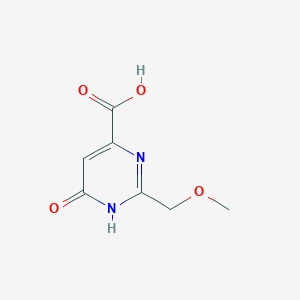
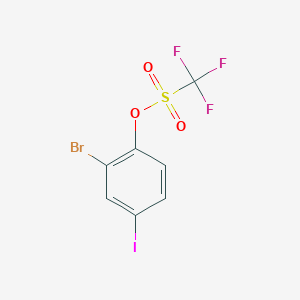
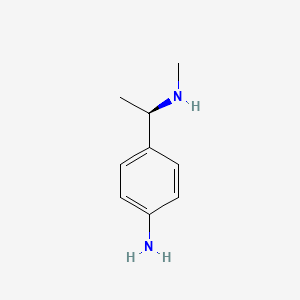
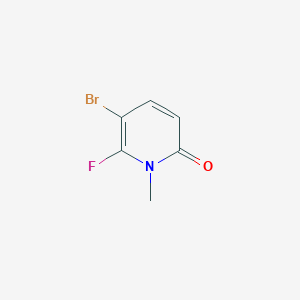
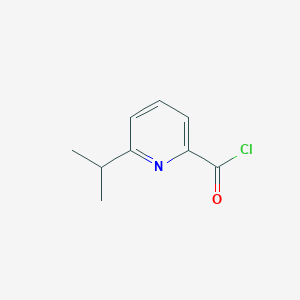
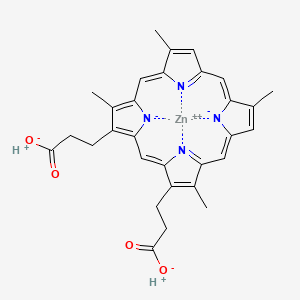
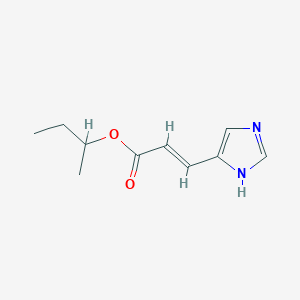
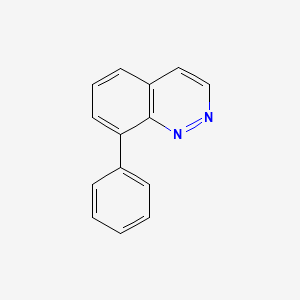
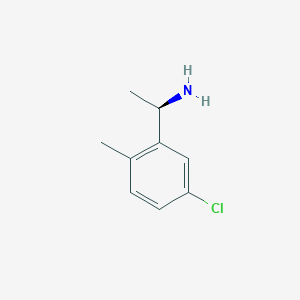
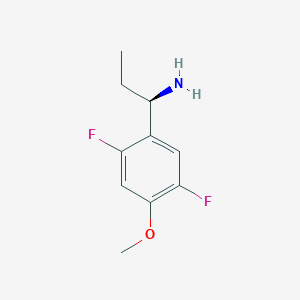

![(2-Aminobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B12973975.png)
